
5-Chloro-2-methylbenzoic acid
Overview
Description
5-Chloro-2-methylbenzoic acid (CAS RN: 7499-06-1) is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is synthesized via hydrolysis of 5-chloro-2-methylphenyl benzoate using hydrazine hydrate, yielding 76.2% under reflux conditions . The compound is commercially available with a purity exceeding 95.0% (HPLC) and is priced at ¥3,400/5g . Its structure features a chlorine atom at the 5-position and a methyl group at the 2-position on the benzene ring, making it a versatile intermediate in pharmaceuticals, agrochemicals, and organic synthesis .
Preparation Methods
Friedel-Crafts Acylation Followed by Oxidation
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation of chlorinated toluene derivatives provides a robust route to 5-chloro-2-methylbenzoic acid. In this method, 3-chlorotoluene reacts with acetyl chloride or chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an acetylated intermediate. The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs acetylation to the para position relative to itself, while the chlorine atom influences regioselectivity based on its position .
For example, acetylation of 3-chlorotoluene yields 4-chloro-2-methylacetophenone as the primary product. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved through haloform reactions using alkaline hypochlorite solutions (e.g., sodium hypochlorite) or nitric acid. The oxidation step converts the ketone moiety into a carboxylic acid, resulting in this compound after work-up .
Key Reaction Conditions:
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Catalyst: Aluminum chloride (1.2–1.5 equivalents)
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Temperature: 80–100°C for acylation; 60–70°C for oxidation
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Oxidizing Agent: Chlorine bleaching liquor (145 g active chlorine/L) or HNO₃
Isomer Control and Purification
A critical challenge in this route is the formation of isomeric byproducts, such as 4-chloro-2-methylbenzoic acid. The patent US5886218A highlights the use of pH-controlled crystallization to isolate the desired isomer. By adjusting the reaction medium to a pH of 9–10, the sodium or potassium salt of this compound preferentially precipitates due to differential solubility. Acidification of the isolated salt with hydrochloric or sulfuric acid regenerates the free carboxylic acid with >98% purity .
Direct Chlorination of 2-Methylbenzoic Acid
Regioselective Chlorination Strategies
Direct electrophilic chlorination of 2-methylbenzoic acid offers a more straightforward pathway, though achieving regioselectivity at the 5-position requires careful optimization. The carboxylic acid group acts as a meta-directing group, while the methyl group directs ortho/para substitution. Competing directing effects necessitate the use of moderated reaction conditions to favor chlorination at the 5-position .
Chlorination Protocol:
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Chlorinating Agent: Cl₂ gas or sulfuryl chloride (SO₂Cl₂)
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Catalyst: Ferric chloride (FeCl₃) or iodine
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Solvent: Dichloromethane or carbon tetrachloride
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Temperature: 25–40°C
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Yield: 50–65% with 70–80% regioselectivity for the 5-chloro isomer
Enhancing Selectivity via Protective Groups
To improve regioselectivity, the carboxylic acid group can be temporarily protected as an ester (e.g., methyl or ethyl ester). This modification reduces the meta-directing influence of the -COOH group, allowing the methyl group to predominantly direct chlorination to the para position (5-position). After chlorination, the ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl.
Example Workflow:
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Esterification of 2-methylbenzoic acid with methanol/H₂SO₄.
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Chlorination with SO₂Cl₂/FeCl₃ at 30°C.
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Hydrolysis with 6M HCl at reflux.
Alternative Synthetic Routes
Grignard Reaction-Based Synthesis
A less common but viable approach involves the reaction of 5-chloro-2-methylbenzylmagnesium bromide with carbon dioxide. The Grignard reagent is prepared by treating 5-chloro-2-methylbenzyl bromide with magnesium in tetrahydrofuran (THF). Subsequent quenching with dry ice (CO₂) yields the carboxylic acid after acidic work-up.
Reaction Parameters:
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Grignard Formation: 0°C to room temperature, 2–4 hours.
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CO₂ Quenching: −78°C (dry ice/acetone bath).
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Yield: 40–55%, limited by side reactions and reagent stability .
Oxidation of 5-Chloro-2-Methylbenzaldehyde
Oxidation of the corresponding aldehyde using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) provides an additional pathway. However, the limited commercial availability of 5-chloro-2-methylbenzaldehyde makes this method less practical for large-scale synthesis .
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Modern industrial processes employ continuous flow reactors to enhance reaction control and scalability. For example, the Friedel-Crafts acylation of 3-chlorotoluene with acetyl chloride is conducted in a tubular reactor with immobilized AlCl₃ catalyst, achieving 90% conversion at 120°C and 10 bar pressure. Integrated distillation units separate unreacted starting materials for recycling, improving overall atom economy .
Waste Management and Byproduct Utilization
The chlorination route generates HCl gas, which is neutralized with NaOH scrubbers to produce NaCl for industrial use. Isomeric byproducts like 4-chloro-2-methylbenzoic acid are separated via fractional crystallization and repurposed as intermediates in dyestuff synthesis .
Comparative Analysis of Methods
Method | Advantages | Disadvantages | Yield | Purity |
---|---|---|---|---|
Friedel-Crafts + Oxidation | High scalability; established industrial use | Multi-step process; isomer separation needed | 60–75% | >98% |
Direct Chlorination | Fewer steps; lower cost | Moderate regioselectivity; byproduct formation | 50–65% | 70–85% |
Grignard Route | Applicable to specialty synthesis | Low yield; sensitive reagents | 40–55% | 90–95% |
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methyl group.
Major Products:
Substitution Products: Various substituted benzoic acids depending on the reagents used.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Antimicrobial Agents :
- Case Study: Development of Antiviral Compounds :
Agrochemical Applications
- Herbicides and Pesticides :
- Case Study: Herbicide Development :
Industrial Applications
- Dyes and Pigments :
- Case Study: Synthesis of Dyes :
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Pharmaceuticals | Synthesis of APIs, antimicrobial agents | Effective against infections |
Agrochemicals | Herbicides, pesticides | Targeted control of pests and weeds |
Industrial Chemistry | Dyes and pigments | Enhanced stability and colorfastness |
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylbenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and methyl groups influence the compound’s reactivity and binding affinity to enzymes and receptors, modulating their activity . The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
Key Observations :
- Nitrile vs. Carboxylic Acid : 2-Chloro-5-methylbenzonitrile lacks the acidic proton, reducing its solubility in polar solvents compared to this compound .
- Hydroxyl vs. Methyl : The hydroxyl group in 5-chloro-2-hydroxybenzoic acid enables intramolecular hydrogen bonding, enhancing thermal stability but increasing hygroscopicity .
- Benzoxazole Ring : The fused oxazole ring in 5-chloro-2-methylbenzoxazole introduces aromatic heterocyclic properties, altering reactivity in electrophilic substitutions .
Key Observations :
- The hydrolysis route for this compound is straightforward and high-yielding, suitable for industrial-scale production .
- 5-Chloro-2-hydroxybenzoic acid requires low-temperature diazonium salt formation, complicating large-scale synthesis .
Physical and Chemical Properties
Key Observations :
Biological Activity
5-Chloro-2-methylbenzoic acid (C8H7ClO2), also known as 5-chloro-o-toluic acid, is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C8H7ClO2
- Molecular Weight : 170.59 g/mol
- CAS Number : 7499-06-1
- Physical State : Solid at room temperature
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains and fungi, indicating potential use in anti-infective therapies .
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Cell Cycle Regulation : Studies have indicated that this compound can influence cell cycle progression and apoptosis, making it a candidate for cancer research .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific metabolic enzymes involved in inflammatory responses and cellular proliferation.
- Modulation of Signaling Pathways : It is known to interact with key signaling pathways such as NF-κB and MAPK/ERK, which are critical in regulating immune responses and cell survival .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its anti-inflammatory effects.
Antimicrobial Efficacy
A study focusing on the antimicrobial properties of various chloro-substituted benzoic acids found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for many commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Anti-inflammatory Research
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was associated with the downregulation of NF-κB signaling pathways, highlighting its potential role in managing inflammatory conditions .
Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating the induction of apoptosis. Additionally, Western blot analyses showed the activation of caspases, further confirming its pro-apoptotic effects .
Comparative Biological Activity Table
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 5-Chloro-2-methylbenzoic acid in laboratory settings?
- Methodological Answer: Researchers must wear protective equipment, including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Waste should be segregated and disposed of via certified chemical waste management services to minimize environmental contamination .
Q. What are the standard synthetic routes for this compound, and what yields are typically achieved?
- Methodological Answer: A common synthesis involves refluxing this compound precursors in ethanol with concentrated sulfuric acid as a catalyst. This method achieves ~87% yield under optimized conditions (48 hours, reflux). Reaction progress can be monitored via TLC or GC-MS .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity analysis, with >95.0% purity achievable as per industrial-grade specifications. Complementary techniques like melting point determination and NMR spectroscopy validate structural integrity .
Advanced Research Questions
Q. How can researchers address challenges in purifying this compound from reaction mixtures containing structural analogs?
- Methodological Answer: Recrystallization using acetic acid or isopropyl alcohol is often attempted but may fail to resolve structurally similar impurities (e.g., 3-chloro-2-methylbenzoic acid). Advanced purification strategies, such as preparative HPLC or gradient column chromatography, are recommended for high-purity isolation .
Q. What strategies are employed to design this compound derivatives for pharmaceutical applications?
- Methodological Answer: Functionalization at the carboxylic acid or chloro-substituent enables derivative synthesis. For example, coupling with glycine esters via catalytic hydrogenation produces metabolites for receptor studies. Derivatives targeting dopamine D2 and serotonin 5-HT3 receptors have been explored as antiemetic agents .
Q. How can crystallographic techniques elucidate the molecular structure of this compound and its derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) in monoclinic systems (e.g., space group P2₁/c) resolves bond lengths and angles. For analogs like 5-chloro-2-hydroxybenzoic acid, SC-XRD confirms intermolecular hydrogen bonding patterns critical for stability .
Q. How should conflicting reports on synthesis efficiency or purification outcomes be analyzed?
- Methodological Answer: Discrepancies often arise from solvent choice, reaction time, or impurity profiles. Systematic optimization studies (e.g., Design of Experiments) can identify critical parameters. For example, extending reflux duration or switching to polar aprotic solvents (e.g., DMF) may improve yields .
Q. Notes
- Key Challenges: Structural analogs (e.g., iodinated or nitro-substituted derivatives) complicate purification and require advanced separation techniques.
- Research Gaps: Limited crystallographic data for the parent compound necessitates extrapolation from structurally related molecules.
- Safety Compliance: Adherence to OSHA and EPA guidelines is critical for handling chlorinated benzoic acids .
Properties
IUPAC Name |
5-chloro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAPESWNZDOAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225945 | |
Record name | Benzoic acid, 5-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7499-06-1 | |
Record name | 5-Chloro-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7499-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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